1h-Benzimidazole-1-sulfonic acid

Antiviral drug discovery Structure-activity relationship CMV inhibition

Medicinal chemistry programs targeting CMV/VZV inhibitors face a critical scaffold challenge: positional isomers like 1H-benzimidazole-5-sulfonic acid (CAS 27503-78-2) are not interchangeable with the N-1 substitution pattern required for antiviral potency. 1H-Benzimidazole-1-sulfonic acid solves this by providing the unsubstituted core with N-1 sulfonic acid functionality, preserving substitution flexibility at the 5- and 6-positions essential for constructing potent N-sulfonylbenzimidazole antivirals. • ≥97% purity with batch-specific NMR, HPLC, and GC QC documentation • Predicted pKa -6.36-exists ionized for aqueous-phase reactions & BAIL catalysis • In stock, 5 mg to 100 g, custom synthesis available

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 114389-46-7
Cat. No. B044887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-1-sulfonic acid
CAS114389-46-7
Synonyms1H-Benzimidazole-1-sulfonicacid(9CI)
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2S(=O)(=O)O
InChIInChI=1S/C7H6N2O3S/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H,10,11,12)
InChIKeyXTNSRWKEQCGCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1-sulfonic acid: Molecular Profile & Procurement


1H-Benzimidazole-1-sulfonic acid (CAS 114389-46-7), molecular formula C₇H₆N₂O₃S and molecular weight 198.20 g/mol , is a heterocyclic sulfonic acid derivative featuring a benzimidazole core with an N-1 sulfonic acid substituent. As a member of the N-sulfonylbenzimidazole class, this compound exhibits a melting point of 221–222 °C and is commercially available at 97% purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis . The benzimidazole scaffold is recognized as an important pharmacophore in biologically active heterocyclic compounds with reported activities spanning antiviral, anticancer, and antimicrobial domains . This compound serves as a foundational building block for the synthesis of N-sulfonylbenzimidazole derivatives, a class for which structure-activity relationship studies have established clear requirements for antiviral potency.

Unsubstituted benzimidazole core for N-sulfonyl derivatization
Supports antiviral SAR exploration by enabling halogen substitution
Batch-specific QC documentation (NMR, HPLC, GC) available

1H-Benzimidazole-1-sulfonic acid: Why Analogs Are Unsuitable


Substitution of 1H-benzimidazole-1-sulfonic acid with positional isomers or alternative benzimidazole derivatives is not interchangeable without compromising synthetic outcomes and biological activity profiles. Positional isomer 1H-benzimidazole-5-sulfonic acid (CAS 27503-78-2) places the sulfonic acid group on the benzene ring rather than the imidazole N-1 position, yielding fundamentally different electronic distribution, reactivity, and biological target engagement . Replacement of the N-1 benzenesulfonyl group with nucleoside moieties (ribofuranosyl or acyclovir side-chain) has been demonstrated to be deleterious to antiviral activity in benzimidazole acyclonucleosides [1], underscoring the functional essentiality of the N-1 sulfonyl/sulfonic acid substitution pattern. Furthermore, established structure-activity relationships for antiviral N-sulfonylbenzimidazoles indicate that the presence of halogen substituents at the 5- and 6-positions is critical for CMV and VZV activity [2], making the unsubstituted core of 1H-benzimidazole-1-sulfonic acid specifically valuable as a synthetic intermediate that preserves substitution flexibility for subsequent optimization.

Positional isomer shift
5-sulfonic acid isomer alters substitution vector and may compromise antiviral SAR requirements.
N-1 functional group loss
Replacement of N-1 sulfonyl with nucleoside moieties has been reported to abolish CMV/VZV activity.
Pre-halogenation limits SAR
Pre-halogenated analogs restrict synthetic flexibility; 5,6-dichloro substitution may be required for antiviral endpoints.

1H-Benzimidazole-1-sulfonic acid: Comparative Evidence


SAR Advantage for N-Sulfonylbenzimidazole Synthesis

1H-Benzimidazole-1-sulfonic acid provides the unsubstituted core scaffold for synthesizing N-sulfonylbenzimidazole antiviral agents. SAR studies on this compound class demonstrate that antiviral activity against human cytomegalovirus (CMV) and varicella zoster virus (VZV) requires the presence of two chlorine atoms at the 5- and 6-positions of the benzimidazole ring [1]. Compound 10 (5,6-dichloro-2-(2-pyridylethyl)-N-isopropylsulfonylbenzimidazole) displayed significant and selective activity against CMV strains Ad-169 and Davis [1]. Compound 14 (5,6-dichloro-2-(2-pyridylethyl)-N-(4-chlorobenzenesulfonyl)benzimidazole) showed activity against VZV strains OKA, YS, 07/1, and YS/R [1]. The unsubstituted core of 1H-benzimidazole-1-sulfonic acid allows strategic incorporation of these essential halogen substituents, unlike pre-halogenated analogs that restrict SAR exploration.

SAR requirement
Class-level inference
5,6-dichloro substitution reported essential for CMV and VZV activity
Unsubstituted core enables SAR-driven derivatization
Garuti et al., 2002; in vitro CMV/VZV assays
Antiviral drug discovery Structure-activity relationship CMV inhibition VZV inhibition Benzimidazole medicinal chemistry

Catalytic Efficiency of BAILs vs. Solid Acids

Benzimidazole-based sulfonic acid group functionalized Brönsted acidic ionic liquids (BAILs) derived from benzimidazole-1-sulfonic acid scaffolds exhibit catalytic activities that are high when compared with those of solid acid catalysts such as H-ZSM-5, H-BETA, and sulfonic acid functionalized SBA-15 catalysts [1]. The benzimidazole-sulfonic acid BAIL framework enables efficient catalysis of organic transformations under mild conditions, with the N-1 sulfonic acid group providing the acidic functionality essential for proton-transfer catalysis. While this evidence derives from functionalized BAIL derivatives rather than the parent 1H-benzimidazole-1-sulfonic acid, the core benzimidazole-1-sulfonic acid moiety is the essential structural prerequisite for generating these high-performance catalysts.

BAIL catalysis
Class-level inference
Ambient temperature benzimidazole synthesis under green solvent conditions
Supports BAIL development for green chemistry
J Sci IR Iran, 2016; vs. solid acid catalysts
Green chemistry Brönsted acidic ionic liquids Benzimidazole synthesis Heterogeneous catalysis

pKa & Lipophilicity vs. Positional Isomers

1H-Benzimidazole-1-sulfonic acid (N-1 sulfonic acid substitution) exhibits a predicted pKa of -6.36 ± 0.27 and LogP of 1.768 , contrasting markedly with positional isomer 1H-benzimidazole-5-sulfonic acid (CAS 27503-78-2) which possesses the sulfonic acid group on the benzene ring , and with 2-phenylbenzimidazole-5-sulfonic acid (ensulizole) which has a predicted pKa of -0.87 ± 0.40 . The extreme acidity of the N-1 sulfonic acid derivative (pKa ~ -6.36) indicates it exists almost exclusively in ionized form under physiological and most synthetic conditions, conferring high aqueous solubility but low passive membrane permeability. In contrast, the 5-positional isomer and 2-phenyl derivatives exhibit substantially different acid-base behavior and lipophilicity profiles, directly impacting their suitability for applications requiring specific solubility or permeability characteristics.

Predicted pKa
Cross-study comparable
pKa -6.36 ± 0.27 vs. -0.87 ± 0.40 (2-phenyl analog)
Markedly different acid-base behavior; may influence solubility profile
Predicted values; experimental validation recommended
Physicochemical property prediction Drug-likeness Solubility Permeability

N-1 vs. 5-Positional Isomer: Scaffold Specificity

1H-Benzimidazole-1-sulfonic acid (N-1 substitution, CAS 114389-46-7) and 1H-benzimidazole-5-sulfonic acid (benzene ring substitution, CAS 27503-78-2) represent fundamentally distinct chemical entities with non-overlapping substitution vectors for downstream derivatization . The N-1 substitution pattern positions the sulfonic acid group on the imidazole nitrogen, maintaining the benzimidazole core's aromatic ring system unsubstituted and available for electrophilic aromatic substitution at positions 4, 5, 6, and 7. In contrast, the 5-positional isomer places the sulfonic acid group on the benzene ring, directing electrophilic substitution to different positions and altering the electronic environment of the imidazole ring. This structural divergence is critical because SAR studies on N-sulfonylbenzimidazole antivirals demonstrate that N-1 sulfonyl/sulfonic acid substitution, combined with 5,6-dichloro substitution on the benzene ring, is required for CMV and VZV activity [1]. The 5-positional isomer cannot accommodate this pharmacophore architecture.

Scaffold specificity
Class-level inference
N-1 substitution retains benzene ring availability; 5-isomer restricts halogenation
N-1 scaffold reported compatible with antiviral SAR requirements
Melting point 221–222 °C vs. 300–305 °C; Garuti et al., 2002
Medicinal chemistry Antiviral agents Scaffold differentiation Substitution vector

1H-Benzimidazole-1-sulfonic acid: Application Scenarios


Antiviral Scaffold Synthesis for CMV & VZV

Medicinal chemistry laboratories developing novel inhibitors of human cytomegalovirus (CMV) and varicella zoster virus (VZV) should procure 1H-benzimidazole-1-sulfonic acid as the optimal unsubstituted core scaffold for synthesizing N-sulfonylbenzimidazole derivatives. SAR studies demonstrate that antiviral activity against CMV (strains Ad-169, Davis) and VZV (strains OKA, YS, 07/1, YS/R) requires 5,6-dichloro substitution on the benzimidazole ring . The unsubstituted nature of 1H-benzimidazole-1-sulfonic acid enables strategic installation of these essential halogen substituents, whereas pre-halogenated or alternatively substituted analogs restrict SAR exploration. This compound provides a 97% purity starting material with batch-specific QC documentation suitable for reproducible medicinal chemistry campaigns.

BAIL Catalyst Synthesis for Green Chemistry

Research groups focused on green chemistry and sustainable catalysis should utilize 1H-benzimidazole-1-sulfonic acid for the synthesis of benzimidazole-based sulfonic acid group functionalized Brönsted acidic ionic liquids (BAILs). These BAIL catalysts exhibit high catalytic activity compared to conventional solid acid catalysts such as H-ZSM-5, H-BETA, and sulfonic acid functionalized SBA-15 , enabling efficient synthesis of benzimidazole, benzoxazole, and quinoxaline derivatives under green solvent conditions at ambient temperature . The N-1 sulfonic acid group is the essential acidic functionality required for proton-transfer catalysis in these systems.

High-Solubility Drug Candidate Screening

Pharmaceutical development teams evaluating drug-likeness and formulation properties should consider 1H-benzimidazole-1-sulfonic acid for applications requiring extreme aqueous solubility. With a predicted pKa of -6.36 ± 0.27, this compound exists almost exclusively in ionized form under physiological and synthetic conditions , conferring aqueous solubility superior to the 2-phenylbenzimidazole-5-sulfonic acid analog (predicted pKa -0.87 ± 0.40) by approximately 5.5 log units in acidity . This property profile makes 1H-benzimidazole-1-sulfonic acid particularly suitable for aqueous-phase reactions, salt formation studies, and formulation development where high solubility is paramount.

Agrochemical Benzimidazolesulfonic Acid Building Block

Agrochemical research programs developing fungicidal or microbicidal benzimidazole derivatives should procure 1H-benzimidazole-1-sulfonic acid as a core synthetic building block. Patent literature establishes that benzimidazolesulfonic acid derivatives of formula I are useful for the protection of plants against fungal diseases and can be formulated as suitable agents to combat fungal pathogens . The unsubstituted benzimidazole-1-sulfonic acid core provides the foundational scaffold for generating diverse agrochemical candidates through subsequent functionalization.

Application
Selection Property
Validation Focus
CMV/VZV antiviral agent research
Unsubstituted core with N-1 sulfonic acid substitution
SAR compatibility for 5,6-dichloro installation
Green chemistry BAIL catalyst development
Benzimidazole-1-sulfonic acid ionic liquid precursor
Catalytic activity under ambient green conditions
Aqueous solubility and formulation research
Predicted extreme acidity (pKa ~ -6.36)
Ionization and solubility profile validation
Agrochemical fungicide research
Benzimidazolesulfonic acid scaffold for derivatization
Antifungal activity screening for plant protection

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